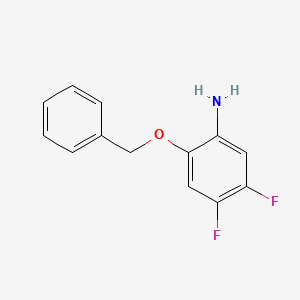

2-(Benzyloxy)-4,5-difluoroaniline

Description

2-(Benzyloxy)-4,5-difluoroaniline is a substituted aniline derivative featuring a benzyloxy group at the 2-position and fluorine atoms at the 4- and 5-positions of the aromatic ring. The benzyloxy group enhances steric bulk and may influence solubility in organic solvents, while the electron-withdrawing fluorine atoms modulate electronic characteristics, affecting reactivity in synthetic applications such as coupling reactions or heterocycle formation .

Properties

IUPAC Name |

4,5-difluoro-2-phenylmethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2NO/c14-10-6-12(16)13(7-11(10)15)17-8-9-4-2-1-3-5-9/h1-7H,8,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAXKCMABTCBQPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-4,5-difluoroaniline typically involves the following steps:

Nucleophilic Substitution: The starting material, 4,5-difluoronitrobenzene, undergoes nucleophilic substitution with benzyl alcohol in the presence of a base such as potassium carbonate to form 2-(benzyloxy)-4,5-difluoronitrobenzene.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield through efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-(Benzyloxy)-4,5-difluoroaniline can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove the benzyloxy group, yielding 4,5-difluoroaniline.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Hydrogenation with Pd/C or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid derivatives.

Reduction: Removal of the benzyloxy group results in 4,5-difluoroaniline.

Substitution: Products depend on the nucleophile used, such as 4,5-difluoroaniline derivatives with different substituents.

Scientific Research Applications

2-(Benzyloxy)-4,5-difluoroaniline has several applications in scientific research:

Biology: The compound can be used to study enzyme interactions and as a probe in biochemical assays.

Industry: It can be used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4,5-difluoroaniline depends on its application. In biochemical contexts, it may interact with specific enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in drug design and development .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes critical parameters for 2-(Benzyloxy)-4,5-difluoroaniline and related compounds, with inferences drawn from structural analogs in the evidence:

Electronic and Steric Effects

- Benzyloxy vs. Ethynyl Groups : The benzyloxy group in this compound introduces greater steric hindrance compared to the ethynyl group in 2-ethynyl-4,5-difluoroaniline. This may reduce accessibility of the amine group for reactions like diazotization or nucleophilic substitution .

Stability and Handling

- N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline : The benzylidene group in this compound may confer photosensitivity, necessitating storage in dark, inert conditions .

- Fluorinated Anilines: All fluorinated analogs exhibit enhanced thermal stability compared to non-fluorinated counterparts due to strong C-F bonds.

Biological Activity

2-(Benzyloxy)-4,5-difluoroaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

- Chemical Name: this compound

- CAS Number: 952339-92-3

- Molecular Formula: C13H11F2N1O

- Molecular Weight: 237.23 g/mol

The presence of fluorine atoms in the structure is significant as it can influence the lipophilicity and biological activity of the compound.

The biological activity of this compound primarily involves its interaction with various biochemical targets. It is hypothesized to act through the following mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular metabolism.

- Receptor Interaction: It may bind to receptors, influencing cellular signaling pathways and gene expression.

- Antioxidant Activity: The compound has shown potential antioxidant properties, which can protect cells from oxidative stress.

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. This activity can be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic processes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Anticancer Activity

Research has shown that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting proliferation.

- Cell Lines Tested:

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

The IC50 values for these cell lines were found to be approximately 15 µM for MCF-7 and 20 µM for HeLa cells, indicating moderate potency against these cancer types.

Study on Neuroprotective Effects

A recent study explored the neuroprotective effects of derivatives related to this compound. The findings suggested that these compounds could inhibit monoamine oxidase B (MAO-B), an enzyme associated with neurodegenerative diseases such as Parkinson's disease.

- Inhibitory Activity:

- Compound exhibited an IC50 of 0.062 µM against MAO-B.

This suggests a strong potential for developing treatments targeting neurodegenerative conditions.

Antioxidant Studies

In vitro assays demonstrated that this compound possesses significant antioxidant activity, which was measured using the ORAC (Oxygen Radical Absorbance Capacity) method.

- ORAC Value:

- The compound showed an ORAC value comparable to known antioxidants like Trolox.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.